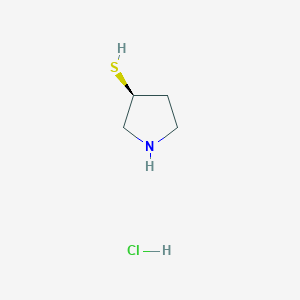

(S)-3-Mercaptopyrrolidine hydrochloride

Description

Significance of Chiral Nitrogen Heterocycles in Synthetic Methodology

Chiral nitrogen heterocycles are fundamental building blocks in the synthesis of a vast number of biologically active compounds and pharmaceuticals. researchgate.netmdpi.com Their prevalence in nature, found in structures from vitamins and hormones to antibiotics, underscores their evolutionary selection for specific biological functions. researchgate.net In drug design, the incorporation of a nitrogen heterocycle can significantly influence a molecule's pharmacological profile, affecting properties such as solubility, basicity, and the ability to form hydrogen bonds with biological targets. researchgate.netmdpi.com

Analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle, highlighting their structural importance. researchgate.netmdpi.com These ring systems provide a rigid and defined three-dimensional scaffold that chemists can functionalize to optimize interactions with enzymes and receptors. The development of synthetic methods to create these structures with high enantiomeric purity is, therefore, a highly active area of research, driving innovation in catalysis and reaction design.

The Role of the Pyrrolidine (B122466) Core in Stereoselective Transformations

The pyrrolidine core is a privileged structure in the field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions. mdpi.com Proline, a naturally occurring amino acid featuring a pyrrolidine ring, is a seminal example of an organocatalyst capable of promoting a variety of asymmetric transformations with high enantioselectivity. mdpi.com The success of proline has spurred the development of a vast number of synthetic pyrrolidine-based catalysts. These catalysts typically operate by forming transient chiral enamines or iminium ions with substrates, effectively controlling the stereochemical outcome of reactions such as aldol (B89426) additions, Michael additions, and Mannich reactions. mdpi.comnih.gov The modular nature of the pyrrolidine scaffold allows for systematic modification to fine-tune catalytic activity and selectivity for specific applications. mdpi.com

Table 1: Examples of Pyrrolidine-Based Organocatalysts and Their Applications

| Catalyst Type | Example Reaction | Typical Stereoselectivity |

|---|---|---|

| Proline | Asymmetric Aldol Reaction | High enantioselectivity |

| Diarylprolinol Silyl Ethers | Michael Addition | Excellent enantioselectivity |

Specific Academic Context of (S)-3-Mercaptopyrrolidine Hydrochloride in Research

While the broader class of chiral pyrrolidines is extensively documented, specific research focusing solely on This compound is less prevalent in widely accessible literature. However, its structural motifs—a chiral pyrrolidine ring and a nucleophilic thiol (mercaptan) group—place it as a compound of significant interest for several research applications, particularly as a specialized building block in medicinal chemistry and as a potential chiral ligand in catalysis.

The thiol group is a versatile functional group in organic synthesis, known for its nucleophilicity and its ability to coordinate with metal centers. The synthesis of related structures, such as 3-mercaptoproline derivatives, has been explored, often involving methods like thio-Michael additions to dehydroproline precursors. These studies lay the groundwork for potential synthetic routes to (S)-3-Mercaptopyrrolidine.

In the context of medicinal chemistry, mercapto-containing pyrrolidine structures are famously exemplified by Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor. Captopril features a mercaptopropanoyl group attached to a proline scaffold. The thiol moiety is crucial for its biological activity, as it coordinates to the zinc ion in the active site of the ACE enzyme. This precedent suggests that this compound could serve as a valuable starting material or fragment for the synthesis of novel bioactive molecules targeting metalloenzymes or other biological targets where a thiol group can act as a key interacting element.

Propriétés

IUPAC Name |

(3S)-pyrrolidine-3-thiol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKKMODFTCFDDY-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1S.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 3 Mercaptopyrrolidine Hydrochloride and Its Analogs

Stereocontrolled Synthesis of Pyrrolidine (B122466) Frameworks

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. Various methodologies have been developed to achieve high levels of stereocontrol in the formation of the pyrrolidine ring.

Ring-Closing Enyne Metathesis Strategies for Chiral Pyrrolidines

Ring-closing enyne metathesis (RCEM) has emerged as a powerful and atom-economical method for the synthesis of cyclic compounds, including chiral pyrrolidines. This reaction, often catalyzed by ruthenium complexes like the Grubbs catalysts, facilitates the formation of a diene system within the pyrrolidine ring from an acyclic precursor containing both an alkene and an alkyne.

A notable advantage of RCEM is its ability to construct the pyrrolidine ring from substrates that contain a basic or nucleophilic nitrogen atom under mild reaction conditions. mdpi.com The reaction proceeds efficiently without the need for ethylene (B1197577) gas, which is sometimes required in other metathesis reactions. acs.org The resulting conjugated diene within the pyrrolidine structure can serve as a versatile handle for further functionalization, for instance, through Diels-Alder reactions to create more complex polycyclic architectures. acs.org

The general applicability of this method has been demonstrated with a variety of substrates, leading to the formation of new pyrrolidine derivatives in very good yields. mdpi.comacs.org While the first-generation Grubbs catalyst is effective, the second-generation catalyst often allows for shorter reaction times. mdpi.com However, the reaction can be sensitive to steric hindrance and strong electron-donating groups near the reacting moieties. mdpi.com

Chiral Pool Approaches Utilizing Natural Precursors

The chiral pool synthesis strategy leverages the inherent chirality of naturally occurring molecules, such as amino acids and carbohydrates, to serve as readily available and enantiomerically pure starting materials. nih.gov This approach provides an efficient pathway to complex chiral molecules by minimizing the need for asymmetric induction steps. nih.gov

Carbohydrates as Chiral Precursors: Carbohydrates are abundant and offer a rich source of stereocenters. nih.govrsc.org Their polyhydroxylated nature allows for diverse chemical transformations to form the pyrrolidine ring. For instance, natural carbohydrates like cellulose (B213188) and starch can be converted into solid acid catalysts that promote the diastereoselective synthesis of functionalized pyrrolidines through 1,3-dipolar cycloaddition of azomethine ylides. nih.govnih.gov This metal-free approach is advantageous for its mild reaction conditions and high diastereoselectivity. nih.govnih.gov

Amino Acids as Chiral Precursors: Amino acids, particularly proline and its derivatives, are fundamental building blocks in the synthesis of chiral pyrrolidines. L-proline, for example, has been instrumental in the development of organocatalysis. umich.edu The synthesis of pyrrolidine-based organocatalysts often starts from natural amino acids, highlighting their importance as chiral precursors. umich.edu The inherent stereochemistry of the starting amino acid is transferred to the resulting pyrrolidine product.

Asymmetric Cyclization Reactions via Organometallic Intermediates

Organometallic intermediates play a crucial role in the catalytic asymmetric synthesis of pyrrolidines. Palladium-catalyzed reactions, in particular, have been extensively developed for the enantioselective construction of the pyrrolidine ring.

One powerful strategy is the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines. This method, utilizing novel phosphoramidite (B1245037) ligands, allows for the synthesis of a wide range of pyrrolidine cycloadducts with excellent yields and high enantioselectivities. The reaction conditions can be tuned to control the regioselectivity of the product.

Another significant advancement is the enantioselective palladium-catalyzed carboamination of alkenes. This transformation provides access to enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines from readily available starting materials. These reactions represent rare examples of transformations that proceed through an enantioselective syn-aminopalladation step. The development of efficient chiral catalysts is key to achieving high levels of asymmetric induction in these processes.

The versatility of palladium catalysis is further demonstrated in aerobic oxidative amidation and cascade cyclization reactions, which provide access to various substituted pyrrolidines with good yields and high diastereoselectivity.

Synthesis of Chiral Tritylpyrrolidine Derivatives via Diastereomer Separation

An efficient method for obtaining single stereoisomers of chiral pyrrolidine derivatives involves the synthesis of a mixture of diastereomers followed by their separation. This approach has been successfully applied to the synthesis of chiral tritylpyrrolidine derivatives.

The synthesis can be initiated from a readily available chiral nitrone derived from L-hydroxyproline. The addition of a trityllithium derivative to the chiral nitrone results in a mixture of diastereomeric hydroxyamines. These diastereomers often exhibit sufficiently different physical properties, such as their retention factors (Rf values) on silica (B1680970) gel, to allow for their separation by simple column chromatography.

Once separated, the individual diastereomers can be converted into the desired chiral tritylpyrrolidine derivatives, for example, through hydrogenation. This method circumvents the need for often unpredictable and laborious optical resolution of racemic mixtures.

| Diastereomer Separation of Tritylpyrrolidine Precursors | |

| Method | Simple silica gel column chromatography |

| Advantage | Avoids laborious optical resolution of racemic catalysts |

| Outcome | Isolation of single stereoisomers |

Enantioselective Introduction of the Sulfhydryl Moiety

After the construction of the chiral pyrrolidine backbone, the next critical step is the introduction of the sulfhydryl group with control of stereochemistry.

Mitsunobu Reactions in Thiol Functionalization

The Mitsunobu reaction is a versatile and reliable method for the conversion of primary and secondary alcohols into a wide range of functional groups, including thioesters and thioethers, with a clean inversion of stereochemistry. This stereospecificity makes it a powerful tool for introducing the sulfhydryl moiety at a defined stereocenter.

The reaction typically involves the activation of an alcohol with a combination of a phosphine, such as triphenylphosphine (B44618), and an azodicarboxylate, like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). This in situ activation forms a good leaving group that is then displaced by a nucleophile in an SN2 fashion.

For the introduction of a thiol group, an acidic sulfur nucleophile is required. Thioacetic acid is commonly used for this purpose. The initial product is a thioacetate, which can be subsequently hydrolyzed under basic conditions to yield the free thiol. This two-step sequence provides a reliable method for the stereoselective synthesis of chiral thiols from chiral alcohols. The mild reaction conditions and tolerance of a wide range of functional groups contribute to the broad utility of the Mitsunobu reaction in complex molecule synthesis.

| Key Features of Mitsunobu Thiol Functionalization | |

| Reagents | Triphenylphosphine, DEAD/DIAD, Thioacetic Acid |

| Stereochemistry | Complete inversion at the alcohol center |

| Intermediate | Thioacetate |

| Final Product | Thiol (after hydrolysis) |

Reduction Strategies for Precursor Compounds

The synthesis of (S)-3-Mercaptopyrrolidine hydrochloride and its analogs often involves the stereoselective reduction of functionalized precursor compounds. These reduction strategies are critical for establishing the desired stereochemistry and functionality of the final product. Various reducing agents and methodologies have been employed to transform key intermediates, such as lactams and compounds bearing azide (B81097) or carbonyl groups.

One significant approach involves the reduction of a lactam carbonyl group. In the synthesis of related chiral pyrrolidine derivatives like (S)-3-hydroxypyrrolidine, a lactam intermediate can be reduced to the corresponding amine. google.com This amide reduction is a crucial step in forming the pyrrolidine ring. Specific conditions for this type of reduction have been detailed, employing reagents like sodium borohydride (B1222165) in combination with sulfuric acid. google.com The reaction temperature for such transformations may range from 20 to 150°C. google.com

Another key strategy is the reduction of an azide group to a primary amine, which is a common pathway in the synthesis of aminopyrrolidines, valuable precursors to mercaptopyrrolidines. The Staudinger reaction, utilizing triphenylphosphine, is a mild and effective method for this conversion. google.com This reaction is often followed by hydrolysis of the resulting aza-ylide to yield the amine. For instance, (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine can be reduced to the corresponding amine using triphenylphosphine in a solvent like aqueous tetrahydrofuran. google.com

Reductive amination and ring-closing reactions are also employed. In the synthesis of (S)-1-benzylpyrrolidin-3-amine, a precursor was subjected to reduction and cyclization using a combination of potassium borohydride (KBH₄) and sulfuric acid (H₂SO₄). researchgate.net The efficiency of this step was optimized by adjusting the molar ratios of the reagents and the reaction conditions, achieving high yields at temperatures between 50-60°C. researchgate.net

The table below summarizes various reduction strategies used in the synthesis of pyrrolidine precursors.

| Precursor Functional Group | Reducing Agent(s) | Product Functional Group | Example Precursor | Reference |

|---|---|---|---|---|

| Lactam (Amide Carbonyl) | Sodium borohydride (NaBH₄) / Sulfuric acid (H₂SO₄) | Amine (Cyclic) | Chiral lactam compound | google.com |

| Azide | Triphenylphosphine (PPh₃) | Amine | (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine | google.com |

| Ester / Carboxylic Acid (in multi-step synthesis) | Potassium borohydride (KBH₄) / Sulfuric acid (H₂SO₄) | Amine (via reduction and cyclization) | N-formyl-L-aspartic anhydride (B1165640) derivative | researchgate.net |

Derivatization and Functionalization of the Pyrrolidine Scaffold

The pyrrolidine scaffold, being a versatile structural motif, allows for extensive derivatization and functionalization to generate a diverse range of analogs with tailored properties. researchgate.netnih.gov These modifications can be directed at the nitrogen atom or the carbon backbone of the ring, enabling the exploration of structure-activity relationships for various applications. nih.gov Functionalization of the pre-formed pyrrolidine ring is a common strategy in medicinal chemistry. researchgate.netnih.gov

A primary site for functionalization is the secondary amine of the pyrrolidine ring. This nitrogen can be readily acylated or alkylated. Acylation, for instance, is a common technique used not only for synthesis but also for analytical purposes to improve chromatographic properties. nih.gov Reagents like heptafluorobutyric anhydride (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA) are used for this purpose. nih.gov Another example is the reaction of the pyrrolidine nitrogen with Boc anhydride (di-tert-butyl dicarbonate) for protection or for pre-column derivatization in HPLC analysis to introduce a UV-active chromophore. google.com

Furthermore, the pyrrolidine nitrogen can be functionalized by introducing various aromatic rings. For example, in the synthesis of benzimidazole (B57391) carboxamides, the pyrrolidine nitrogen was functionalized with different aromatic groups to explore their potential as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes. nih.gov

Derivatization can also be achieved by creating new amide bonds. A novel reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP), was developed for the derivatization of chiral carboxylic acids. nih.gov This reaction proceeds rapidly at room temperature and significantly enhances detection sensitivity in liquid chromatography-mass spectrometry (LC/ESI-MS/MS) analysis. nih.gov Similarly, other reagents have been designed for the ultrasensitive detection of amine enantiomers by reacting with the carboxylic acid moiety of a derivatizing agent like (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid. sci-hub.st

The substituent at the 3-position of the pyrrolidine ring is another key site for modification. The thiol group of (S)-3-Mercaptopyrrolidine itself can be subjected to various reactions, such as alkylation or disulfide bond formation, to create diverse analogs. While direct derivatization of the mercapto group is not extensively detailed in the provided search results, the synthesis of analogs often starts from precursors like (S)-3-aminopyrrolidine or (S)-3-hydroxypyrrolidine, where the amino or hydroxyl group serves as a handle for further functionalization before its conversion to the thiol.

The following table presents examples of derivatization and functionalization strategies for the pyrrolidine scaffold.

| Site of Functionalization | Type of Reaction | Reagent(s) | Purpose / Application | Reference |

|---|---|---|---|---|

| Pyrrolidine Nitrogen | Acylation | Heptafluorobutyric anhydride (HFBA), Pentafluoropropionic anhydride (PFPA), Trifluoroacetic anhydride (TFAA) | Improve chromatographic properties for GC-MS analysis | nih.gov |

| Pyrrolidine Nitrogen | N-Boc Protection / Derivatization | Boc anhydride (Di-tert-butyl dicarbonate) | Protection of the amine group; Pre-column derivatization for HPLC analysis | google.com |

| Pyrrolidine Nitrogen | Arylation | Various aromatic rings | Synthesis of bioactive compounds (e.g., PARP inhibitors) | nih.gov |

| Amine group on a derivatizing agent | Amide bond formation | Chiral Carboxylic Acids | Enantiomeric separation and sensitive detection of carboxylic acids | nih.gov |

| Carboxylic acid group on a derivatizing agent | Amide bond formation | Chiral Amines | Ultrasensitive detection of amine enantiomers | sci-hub.st |

Emerging Research Frontiers and Future Perspectives in Mercaptopyrrolidine Chemistry

Development of Novel Synthetic Routes for Advanced Derivatives with Enhanced Stereocontrol

The synthesis of advanced derivatives of (S)-3-Mercaptopyrrolidine with precise control over stereochemistry is a cornerstone of its evolving chemistry. Researchers are actively pursuing novel synthetic pathways that offer high yields and exceptional stereoselectivity. A significant approach involves the use of chiral precursors and stereoselective reactions to introduce the mercapto group and other functionalities onto the pyrrolidine (B122466) ring with defined spatial arrangements.

One notable strategy for achieving stereocontrol is through the functionalization of optically pure cyclic precursors like proline and 4-hydroxyproline mdpi.comnih.gov. For instance, a stereoselective synthetic route to derivatives of 3-mercaptoproline suitable for solid-phase peptide synthesis has been reported, starting from a cis-3-hydroxyprolinol derivative. This method involves an oxidation, esterification, and deprotection sequence, followed by a Mitsunobu reaction with thiolacetic acid, which proceeds with a clean inversion of configuration to yield the desired thiolacetate with high stereoselectivity nih.gov. The subsequent hydrolysis of the thiolacetate and thioether formation provides the final mercaptoproline derivative nih.gov.

Another approach to stereocontrolled synthesis involves the heterogeneous catalytic hydrogenation of highly substituted pyrrole systems. This method can lead to the formation of functionalized pyrrolidines with up to four new stereocenters with excellent diastereoselectivity nih.gov. The reaction is believed to proceed through a two-step hydrogenation sequence, where the initial reduction of a substituent directs the subsequent reduction of the pyrrolidine ring nih.gov. The choice of catalyst and reaction conditions is crucial for achieving the desired stereochemical outcome.

The development of these novel synthetic routes is critical for accessing a wider range of chiral mercaptopyrrolidine derivatives with tailored properties for various applications, from catalysis to materials science.

| Precursor | Key Reaction | Stereochemical Outcome | Reference |

| cis-3-hydroxyprolinol derivative | Mitsunobu reaction with thiolacetic acid | Inversion of configuration | nih.gov |

| Substituted pyrroles | Heterogeneous catalytic hydrogenation | High diastereoselectivity | nih.gov |

| Proline/4-hydroxyproline | Functionalization of chiral pool starting materials | Retention or controlled inversion of stereocenters | mdpi.comnih.gov |

Exploration of New Catalytic Applications Beyond Traditional Paradigms

The inherent chirality and the presence of both a secondary amine and a thiol group make (S)-3-Mercaptopyrrolidine and its derivatives highly promising candidates for asymmetric organocatalysis. The pyrrolidine scaffold is a privileged motif in this field, capable of activating substrates through the formation of enamines or iminium ions nih.govnih.gov.

Research into the catalytic applications of chiral pyrrolidines has demonstrated their efficacy in a variety of carbon-carbon bond-forming reactions, such as the Michael addition of aldehydes and ketones to nitroolefins nih.govresearchgate.net. The stereochemical outcome of these reactions is often dictated by the structure of the catalyst, with bulky substituents on the pyrrolidine ring playing a key role in shielding one face of the reactive intermediate, thereby directing the approach of the nucleophile unibo.it.

Derivatives of (S)-3-Mercaptopyrrolidine can be envisioned as bifunctional catalysts, where the amine moiety acts as the catalytic center for enamine formation, and the thiol group can participate in hydrogen bonding interactions to further control the stereoselectivity of the reaction. The development of custom-made amine catalysts, such as chiral anthranilic pyrrolidines, has shown that the incorporation of additional functional groups can lead to divergent stereocontrol through steric hindrance and hydrogen-bonding .

Furthermore, chiral pyrrolidine derivatives have been employed as ligands in metal-catalyzed reactions. For example, C2-symmetric 2,5-disubstituted pyrrolidine derivatives have been successfully used as chiral ligands in the addition of diethylzinc to aryl aldehydes, affording secondary alcohols with high enantiomeric excess . The thiol group in (S)-3-Mercaptopyrrolidine could also serve as a coordination site for metal ions, opening up possibilities for its use in a range of enantioselective metal-catalyzed transformations.

| Reaction Type | Catalyst/Ligand | Role of Pyrrolidine Moiety | Achieved Stereoselectivity |

| Michael Addition | Pyrrolidine-based organocatalysts | Enamine formation, steric shielding | Up to 85% ee |

| Aldol (B89426) Condensation | Dihydroxyproline derivatives | Enamine catalysis | Up to 99% ee, 25:1 dr |

| Diethylzinc Addition | C2-symmetric pyrrolidine derivatives | Chiral ligand for zinc | Up to 96% ee |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies for Chiral Thiols

The principles of green chemistry are increasingly being integrated into the synthesis of chiral compounds, with a focus on developing more sustainable and efficient processes. Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology to achieve these goals, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability thieme-connect.dejst.org.in.

Moreover, the development of sustainable methods for the construction of stereospecific carbon-sulfur bonds is a key area of research. Novel approaches, such as visible light photocatalysis and the use of oxidoreductase enzymes, are being explored for the synthesis of enantiomerically pure sulfur compounds europa.eu. These methods, when integrated into a flow chemistry platform, have the potential to provide robust and environmentally friendly routes to chiral thiols. The use of water as a solvent in the synthesis of thioethers from thiols and alkyl halides is another example of a green chemistry approach that can be adapted to flow systems sid.ir.

The integration of these sustainable methodologies with flow chemistry offers a promising pathway for the efficient and environmentally responsible production of (S)-3-Mercaptopyrrolidine hydrochloride and its derivatives on an industrial scale.

| Methodology | Key Features | Advantages |

| Chemoenzymatic Flow Synthesis | Combination of biocatalysis and chemical synthesis in a continuous flow reactor. | Reduced reaction times, improved safety, easier purification. |

| Photocatalysis and Biocatalysis | Use of visible light and enzymes for stereoselective C-S bond formation. | Sustainable and environmentally friendly. |

| Synthesis in Water | Use of water as a solvent for thiol alkylation. | Green solvent, simplified workup. |

Advanced Spectroscopic and Chiroptical Characterization Techniques in Research

The characterization of chiral molecules like this compound relies on a suite of advanced spectroscopic and chiroptical techniques that provide information about their absolute configuration, conformation, and electronic structure. Chiroptical spectroscopy, in particular, is indispensable for studying the stereochemical aspects of these compounds.

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the secondary structure and conformational changes of chiral molecules in solution harvard.edu. The CD spectrum of a chiral compound arises from the differential absorption of left- and right-circularly polarized light. For derivatives of (S)-3-Mercaptopyrrolidine, such as (S)-pyrrolidine-3-carboxylic acid oligomers, CD spectroscopy has been used to identify the adoption of characteristic secondary structures in solution nih.gov. The CD spectrum of captopril, which shares the mercapto-pyrrolidine motif, exhibits a negative band around 208 nm, which has been attributed to the n → π* transition of the carboxylate group mixed with the n → σ* transition of the amino group of the proline moiety nih.gov. This band can be used for the quantitative determination of the compound nih.gov.

In addition to CD, other chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Vibrational Circular Dichroism (VCD) can provide complementary information about the stereochemistry of chiral thiols. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental chiroptical data to assign the absolute configuration and to understand the relationship between molecular structure and chiroptical properties nih.gov.

Advanced spectroscopic techniques, including multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry, are also crucial for the complete structural elucidation of novel mercaptopyrrolidine derivatives.

| Technique | Information Obtained | Application to (S)-3-Mercaptopyrrolidine |

| Circular Dichroism (CD) | Secondary structure, conformation, absolute configuration | Determination of secondary structure in oligomers, quantitative analysis. |

| Optical Rotatory Dispersion (ORD) | Chirality and optical purity | Complementary to CD for stereochemical analysis. |

| Vibrational Circular Dichroism (VCD) | Stereochemical information from vibrational transitions | Detailed conformational analysis in solution. |

| Density Functional Theory (DFT) | Theoretical prediction of chiroptical properties | Assignment of absolute configuration and interpretation of spectra. |

Design of Functional Materials Incorporating Chiral Mercaptopyrrolidine Motifs

One promising area is the development of chiral porous polymers for heterogeneous organocatalysis. By incorporating pyrrolidine-based catalytic moieties into the framework of a porous organic polymer (POP), it is possible to create stable and recyclable catalysts that can operate in environmentally friendly solvents like water rsc.org. These materials can exhibit high catalytic activity and enantioselectivity in reactions such as the asymmetric Michael addition rsc.org. The thiol group in (S)-3-Mercaptopyrrolidine could be further functionalized to tune the catalytic properties of such materials.

Chiral hybrid materials, where pyrrolidine units are integrated into a siliceous framework, have also been synthesized and shown to be effective in asymmetric catalysis nih.govscite.ai. The sol-gel synthesis of these materials allows for a homogeneous distribution of the chiral active sites throughout the material.

Furthermore, the incorporation of chiral building blocks into conjugated polymers can lead to materials with interesting chiroptical properties, such as circularly polarized luminescence (CPL), which have potential applications in optoelectronic devices imperial.ac.uk. The thiol group of (S)-3-Mercaptopyrrolidine provides a versatile handle for attaching it to polymer backbones or for coordinating to metal centers in the design of chiral sensors and other functional devices researchgate.net. The development of chiral functional materials is a rapidly growing field, and the unique properties of (S)-3-Mercaptopyrrolidine make it an attractive building block for the creation of next-generation materials with tailored functionalities acs.org.

| Material Type | Chiral Motif | Potential Application |

| Chiral Porous Polymers | Pyrrolidine-based units | Heterogeneous organocatalysis in water |

| Chiral Hybrid Materials | Pyrrolidine units in a siliceous framework | Asymmetric catalysis |

| Chiral Conjugated Polymers | (S)-3-Mercaptopyrrolidine derivatives | Chiroptical devices, circularly polarized luminescence |

| Chiral Sensors | Functionalized (S)-3-Mercaptopyrrolidine | Enantioselective recognition |

Q & A

Q. What are the established synthetic routes for (S)-3-Mercaptopyrrolidine hydrochloride, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves chiral resolution or asymmetric catalysis to retain the (S)-configuration. Key steps include:

- Thiol Group Introduction : Nucleophilic substitution using thiourea or sodium hydrosulfide (NaSH) on a pyrrolidine precursor (e.g., 3-chloropyrrolidine) under inert atmosphere to prevent oxidation .

- Hydrochloride Salt Formation : Acidic workup (e.g., HCl in ethanol) to precipitate the hydrochloride salt, followed by recrystallization for purity .

Critical Parameters : - Temperature control (<40°C) during thiolation minimizes racemization.

- Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics and byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral markers?

- NMR :

- ¹H NMR : Doublet of doublets for the C3 mercapto group (δ 2.8–3.2 ppm) and pyrrolidine ring protons (δ 1.6–2.1 ppm).

- ¹³C NMR : Quaternary carbon adjacent to the thiol at ~45 ppm .

- IR : S-H stretch at ~2550 cm⁻¹ (weak, broad) and N-H stretches from the hydrochloride salt at 2500–2700 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 137 (free base) and chloride adducts .

Q. What are the primary biochemical applications of this compound in enzyme inhibition studies?

The compound acts as a cysteine protease inhibitor due to its thiol group, which forms reversible disulfide bonds with active-site cysteine residues. Applications include:

- Papain/Legumain Inhibition : IC₅₀ values in the micromolar range, determined via fluorometric assays using Z-Phe-Arg-AMC substrates .

- Metal Chelation : The thiol group binds Zn²⁺ in metalloproteases, altering enzymatic activity .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved when analyzing batch-to-batch variability?

Discrepancies in proton splitting or chemical shifts often arise from:

- Solvent Residuals : Trace DMF or ethanol in the crystal lattice shifts peaks. Use deuterated solvents and lyophilization to standardize samples .

- Racemization : Check enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase). A >98% enantiomeric excess is required for reproducible bioactivity .

Q. What strategies optimize the yield of this compound in scaled-up syntheses while minimizing thiol oxidation?

- Inert Atmosphere : Use Schlenk lines or nitrogen-purged reactors to prevent disulfide formation.

- Catalytic Additives : Add 1–2 mol% of tris(2-carboxyethyl)phosphine (TCEP) to reduce oxidized byproducts .

- Crystallization Optimization : Gradient cooling (50°C → 4°C) in ethanol/acetone mixtures improves crystal size and purity (>99% by HPLC) .

Q. How do structural analogs of this compound compare in modulating neurotransmitter receptor activity?

Comparative studies using radioligand binding assays reveal:

| Compound | Receptor Affinity (Kᵢ, nM) | Selectivity Over D₂ Receptor |

|---|---|---|

| (S)-3-Mercaptopyrrolidine HCl | 120 ± 15 (σ₁) | 10-fold |

| (S)-3-Methyl-pyrrolidine HCl | >1,000 | No selectivity |

| The thiol group enhances σ₁ receptor binding, suggesting a role in neuropsychiatric drug development . |

Q. What advanced chromatographic methods are recommended for quantifying trace impurities in this compound?

- UHPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Detect disulfide dimers (m/z 273) and hydrolyzed byproducts (m/z 119) .

- Validation Parameters : Linearity (R² >0.999), LOQ = 0.05% w/w, precision RSD <2% .

Methodological Guidance

Q. How should researchers design stability studies for this compound under varying pH conditions?

- Buffer Systems : Test pH 1–9 at 25°C and 40°C. Use 0.1 M HCl (pH 1), phosphate buffers (pH 6–8), and ammonium bicarbonate (pH 9).

- Key Degradation Pathways :

- Acidic Conditions : Thiol protonation → ring-opening (t₁/₂ = 48 h at pH 1).

- Alkaline Conditions : Disulfide formation dominates (t₁/₂ = 12 h at pH 9) .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for SN2 reactions.

- Machine Learning : Use Pistachio/BKMS_Metabolic databases to predict regioselectivity when reacting with alkyl halides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.